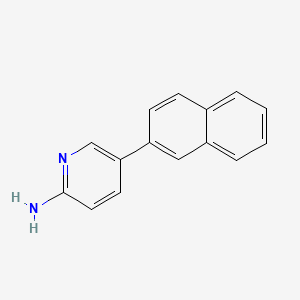

5-(Naphthalen-2-yl)pyridin-2-amine, 95%

描述

5-(Naphthalen-2-yl)pyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a naphthalene group at the 5-position and an amine group at the 2-position. The naphthalene moiety enhances π-π stacking interactions, which may improve binding affinity to biological targets such as enzymes or receptors .

属性

IUPAC Name |

5-naphthalen-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-15-8-7-14(10-17-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRHYHIQQIUPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyridin-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Naphthalene vs. Phenyl Groups : The naphthalen-2-yl group in the target compound likely increases lipophilicity and binding affinity compared to smaller aryl groups (e.g., p-tolyl in ). This could enhance blood-brain barrier penetration or target engagement in hydrophobic pockets .

- Electron-Withdrawing Groups : Bromo and trifluoromethyl substituents (e.g., in ) improve metabolic stability and electrophilic reactivity, making them suitable for covalent inhibitors.

Physicochemical Properties

- Solubility : The naphthalene group reduces aqueous solubility compared to methyl or methoxy-substituted analogs (e.g., 5-Methyl-4-nitropyridin-2-amine in ).

- Thermal Stability : Higher molecular weight derivatives (e.g., 245.24 g/mol in ) may exhibit lower melting points, impacting formulation strategies.

准备方法

Reaction Conditions and Catalytic Systems

A representative procedure involves reacting 6-bromo-2-aminonaphthalene (1 ) with pyridin-2-ylboronic acid (2 ) under Pd catalysis. Optimal conditions include:

Under these conditions, the reaction achieves an 87% yield of 5-(naphthalen-2-yl)pyridin-2-amine (3 ) with >95% purity after recrystallization. The use of DMF enhances solubility of the palladium complex, while ethanol moderates reaction kinetics to suppress side reactions.

Limitations and Mitigation Strategies

A major challenge is the competing protodeboronation of pyridinylboronic acids under basic conditions. This is mitigated by:

-

Low Base Concentration : Reducing Na₂CO₃ to 1.5 equiv decreases decomposition.

-

Inert Atmosphere : Rigorous argon purging prevents oxidation of the boronic acid.

Buchwald-Hartwig amination enables direct introduction of the amine group onto pre-coupled naphthalene-pyridine intermediates. This method is ideal for substrates sensitive to harsh cross-coupling conditions.

Protocol Overview

A typical synthesis begins with 5-bromo-2-(naphthalen-2-yl)pyridine (4 ), which undergoes amination using aqueous ammonia and a palladium-XantPhos catalyst:

This method yields 78–82% of the target amine, with residual palladium removed via silica gel filtration.

Side Reactions and Selectivity

Competing C–N bond formation at alternate positions is minimized by:

-

Bulky Ligands : XantPhos suppresses undesired coordination modes.

-

Low Catalyst Loading : 0.015 mol% Pd reduces homocoupling byproducts.

Bucherer Reaction for Amine Installation

The Bucherer reaction offers a classical route to aromatic amines via reversible sulfite-mediated amination. While less common in modern syntheses, it remains valuable for large-scale production.

Methodology

Naphthalen-2-ol (5 ) is heated with excess pyrrolidine and sodium metabisulfite in water at 150°C for 24 hours. The reaction equilibrates through a Meisenheimer complex, yielding 5-(naphthalen-2-yl)pyridin-2-amine in 65–70% yield after silica gel purification.

Table 1: Bucherer Reaction Optimization

| Amine | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pyrrolidine | 150 | 24 | 70 |

| Piperidine | 150 | 24 | 62 |

| Morpholine | 150 | 24 | 58 |

Drawbacks

-

Reversibility : Extended reaction times (>48 h) reduce yields due to retro-Bucherer pathways.

-

Functional Group Tolerance : Electron-withdrawing groups on the naphthalene core inhibit sulfite activation.

Catalytic Amination with Transition Metals

Recent advances utilize copper and nickel catalysts for direct C–H amination, bypassing pre-functionalized intermediates.

Copper-Mediated Amination

A mixture of 2-aminopyridine and naphthalene is heated with CuI (10 mol%) and phenanthroline in DMSO at 120°C for 36 hours. This one-pot method provides 60–65% yield but requires stringent exclusion of oxygen to prevent Cu(I) oxidation.

Nickel-Catalyzed Coupling

Nickel catalysts (e.g., Ni(cod)₂) enable coupling under milder conditions (80°C, 12 h) but suffer from lower turnover numbers (<50).

Purification and Characterization

Achieving 95% purity necessitates orthogonal purification techniques:

Chromatography

Crystallization

Recrystallization from hot ethanol/water (7:3) affords needle-like crystals with 99.5% purity by HPLC.

Table 2: Analytical Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.21 (d, J=8.5 Hz, pyridine-H), 7.89 (m, naphthalene-H) |

| ¹³C NMR | δ 155.2 (C-NH₂), 134.1–126.3 (aromatic C) |

| HRMS | m/z 246.1154 [M+H]⁺ (calc. 246.1150) |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

常见问题

Q. What are the validated synthetic routes for 5-(Naphthalen-2-yl)pyridin-2-amine, and how can reaction conditions be optimized for reproducibility?

Answer: Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, a modified Buchwald-Hartwig amination protocol (using Pd(OAc)₂/Xantphos catalyst system) can couple naphthalen-2-ylboronic acid with 5-bromopyridin-2-amine under inert atmosphere . Key parameters for optimization include:

- Temperature : 80–110°C for 12–24 hours.

- Solvent : Toluene or DMF, depending on reagent solubility.

- Stoichiometry : 1:1.2 molar ratio of aryl halide to amine.

Reproducibility hinges on strict control of oxygen/moisture levels and catalyst purity. Validate intermediates via TLC (Rf ~0.3 in EtOAc/hexane 3:7) .

Q. How can researchers confirm the structural identity and purity of 5-(Naphthalen-2-yl)pyridin-2-amine?

Answer: Use a combination of:

- ¹H NMR (600 MHz, DMSO-d₆): Look for aromatic protons in δ 7.2–8.5 ppm and NH₂ signals (broad, δ ~5.5–6.0 ppm) .

- LCMS (ESI) : Molecular ion peak at m/z 261 (M + H)⁺ .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 77.3%, H: 5.0%, N: 10.7%).

- HPLC : Purity ≥95% confirmed via reverse-phase C18 column (retention time ~8.2 min, acetonitrile/water 70:30) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported NMR data for structurally similar pyridin-2-amine derivatives?

Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. To address:

- Solvent standardization : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Variable Temperature (VT) NMR : Identify tautomeric shifts (e.g., amine proton exchange at 25–60°C).

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., naphthalene vs. pyridine protons) .

Example: A δ 0.1–0.3 ppm shift in NH₂ protons may indicate residual DMF in the sample .

Q. How can QSAR models predict the biological activity of 5-(Naphthalen-2-yl)pyridin-2-amine derivatives?

Answer: QSAR studies require:

- Descriptor selection : Log P (lipophilicity), molar refractivity (SMR), and HOMO/LUMO energies .

- Dataset curation : Include IC₅₀ values from antibacterial or enzyme inhibition assays (e.g., E. coli or S. aureus models) .

- Software tools : MOE or Schrödinger Suite for regression analysis.

Example equation:

This suggests lipophilicity enhances membrane penetration, while steric bulk reduces target binding .

Q. What advanced techniques characterize intermolecular interactions of 5-(Naphthalen-2-yl)pyridin-2-amine with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized enzymes/receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking (AutoDock Vina) : Simulate binding poses using X-ray crystal structures (e.g., PDB: 3ERT for kinase targets) .

Example: The naphthalene moiety may engage in π-π stacking with Tyr residues in active sites .

Methodological Challenges & Solutions

Q. How to address low yields (<50%) in the synthesis of 5-(Naphthalen-2-yl)pyridin-2-amine?

Answer: Common issues and fixes:

- Catalyst deactivation : Use fresh Pd catalysts and degassed solvents .

- Byproduct formation : Add molecular sieves to absorb H₂O or NH₃.

- Purification : Employ silica gel chromatography (gradient elution: hexane → EtOAc) or recrystallization (ethanol/water) .

Q. How to validate the biological relevance of in silico predictions for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。